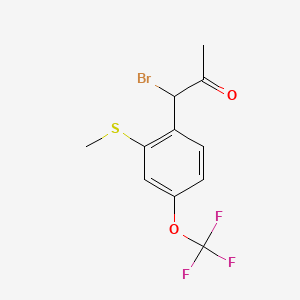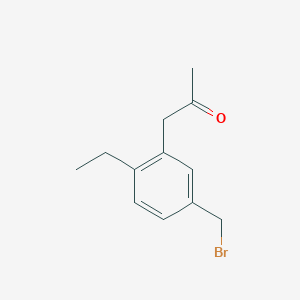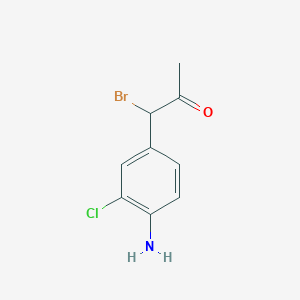
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a bromine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common synthetic route includes the reaction of 1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the methylthio group can produce a sulfoxide or sulfone derivative.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through covalent bonding. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one include:
1-Bromo-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing by the presence of a trifluoromethylthio group instead of a trifluoromethoxy group.
1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Differing by the position and type of fluorinated substituent on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H10BrF3O2S |
|---|---|
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
1-bromo-1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(5-9(8)18-2)17-11(13,14)15/h3-5,10H,1-2H3 |
Clave InChI |
HCMOUQTZWKVLDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)

![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)





![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

